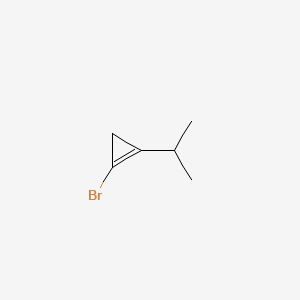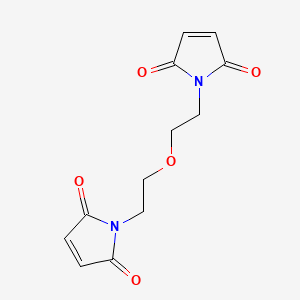
1,2-Diphenylethene-1,2-dithiolate;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylethene-1,2-dithiolate;nickel is a nickel(II) complex with a square planar geometry. This compound is known for its unique electrical conductivity properties in the solid state, making it a subject of interest in material science and chemistry .
Preparation Methods
The synthesis of 1,2-Diphenylethene-1,2-dithiolate;nickel typically involves the reaction of nickel(II) salts with 1,2-diphenylethene-1,2-dithiolate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Chemical Reactions Analysis
1,2-Diphenylethene-1,2-dithiolate;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the 1,2-diphenylethene-1,2-dithiolate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Scientific Research Applications
1,2-Diphenylethene-1,2-dithiolate;nickel has several scientific research applications:
Material Science: Its electrical conductivity properties make it useful in the development of conductive materials and semiconductors.
Chemistry: The compound is studied for its unique reactivity and coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1,2-Diphenylethene-1,2-dithiolate;nickel involves its ability to conduct electricity through covalent and electrostatic bonds in the solid state. The compound’s square planar geometry and the presence of sulfur atoms in the ligand backbone facilitate electron conduction. Molecular orbital calculations have shown that the long intermolecular distance and π-π stacking interactions play a crucial role in its semiconductive properties .
Comparison with Similar Compounds
1,2-Diphenylethene-1,2-dithiolate;nickel can be compared with other nickel(II) dithiolene complexes, such as bis(dithiobenzil)nickel(II) and di(naphthalen-2-yl)-1,2-diphenylethene-based compounds. These compounds share similar structural features but may differ in their electronic properties and reactivity. The unique aspect of this compound lies in its specific electrical conductivity and semiconductive behavior .
Properties
Molecular Formula |
C28H20NiS4-4 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
1,2-diphenylethene-1,2-dithiolate;nickel |
InChI |
InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4 |
InChI Key |
LJISAPFYPQSNRX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)



